molecular formula C13H12ClFN2O2 B12909755 4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 88093-98-5

4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12909755
CAS No.: 88093-98-5
M. Wt: 282.70 g/mol
InChI Key: MTXQXADZVVGLEO-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a fluorobenzyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions using 4-fluorobenzyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production of 4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluorobenzyl groups.

Scientific Research Applications

4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The presence of the chloro, ethyl, and fluorobenzyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-ethyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a methyl group instead of a fluorine atom.

    4-Chloro-2-ethyl-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of a fluorine atom.

    4-Chloro-2-ethyl-5-((4-bromobenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties

Properties

CAS No.

88093-98-5

Molecular Formula

C13H12ClFN2O2

Molecular Weight

282.70 g/mol

IUPAC Name

4-chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C13H12ClFN2O2/c1-2-17-13(18)12(14)11(7-16-17)19-8-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3

InChI Key

MTXQXADZVVGLEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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